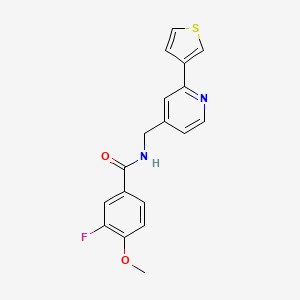

3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential applications in medicinal chemistry and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives, their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step reactions with varying yields. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved in 9 steps with a 1% overall yield, indicating the complexity and potential challenges in synthesizing such compounds . Similarly, the synthesis of fluorinated benzamide neuroleptics reported an overall yield of 20-25%, highlighting the efficiency challenges in these synthetic processes .

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine the molecular structure of benzamide derivatives. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction and DFT, revealing its crystallization in a triclinic system and providing detailed geometrical parameters . Such analyses are crucial for understanding the molecular conformation and potential reactivity of the compounds.

Chemical Reactions Analysis

The reactivity and potential applications of benzamide derivatives can be inferred from their electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) surface maps. These properties were calculated for a novel benzamide derivative using DFT, which can provide insights into the chemical reactivity of similar compounds . Additionally, the radiosynthesis of fluorinated benzamide neuroleptics involves nucleophilic substitution reactions, indicating the type of chemical reactions these compounds may undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their antioxidant properties, can be determined using various tests, such as the DPPH free radical scavenging test . The crystal structure and physicochemical correlations of a grid of fluoro-N-(pyridyl)benzamides were examined to understand the effect of substitution patterns on molecular conformation and properties . These studies provide a foundation for predicting the behavior of similar compounds under different conditions.

Scientific Research Applications

Neurology and Brain Imaging

Alzheimer's Disease and Cognitive Impairments

A study by Kepe et al. (2006) utilized a serotonin 1A (5-HT(1A)) molecular imaging probe, structurally similar to the compound of interest, for PET imaging in Alzheimer's disease patients. This research highlights the compound's utility in understanding neurological disorders by quantifying receptor densities in the brain, suggesting its potential for broader applications in neurology and brain imaging.

Serotonin Receptor Imaging

Lang et al. (1999) synthesized fluorinated derivatives for imaging 5-HT1A receptors, indicating the compound's relevance in developing imaging agents for studying serotonin receptors. This research underscores the potential of fluorinated benzamides in crafting probes for brain imaging and studying various psychiatric and neurological conditions.

Oncology and Tumor Imaging

- Solid Tumor Imaging: Research by Tu et al. (2007) on fluorine-containing benzamide analogs for PET imaging of sigma-2 receptor status in solid tumors reveals the compound's potential in oncology. This study demonstrates the use of fluorinated compounds in evaluating tumor proliferation and viability, offering insights into cancer diagnosis and therapy assessment.

Molecular Imaging and Radiosynthesis

- Automated Radiosynthesis for Clinical Imaging: A study by Ohkubo et al. (2021) detailed the automated radiosynthesis of [18F]-labeled tracers for imaging hypoxia and tau pathology, showcasing the compound's role in developing radiotracers for clinical applications. This work highlights the versatility of fluorinated compounds in crafting imaging agents for various pathologies, including cancer and neurodegenerative diseases.

Mechanism of Action

Target of Action

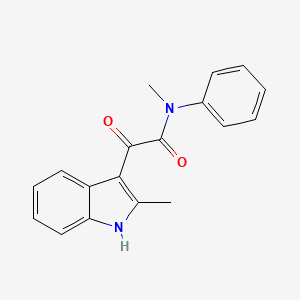

It is known that many indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that indole derivatives possess various biological activities, which may suggest that this compound interacts with its targets in a similar manner .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that this compound may have similar effects .

This suggests that this compound may also have a wide range of biological effects .

Safety and Hazards

properties

IUPAC Name |

3-fluoro-4-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c1-23-17-3-2-13(9-15(17)19)18(22)21-10-12-4-6-20-16(8-12)14-5-7-24-11-14/h2-9,11H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZAGXLFSHQUJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515433.png)

![(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515438.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2515442.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B2515445.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515448.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)

![3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2515450.png)

![3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2515454.png)

![Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2515455.png)